molecular formula C12H6BrF3N4O B5968368 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine

2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B5968368
M. Wt: 359.10 g/mol
InChI Key: JWWQVEYOYZOGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a pyrimidine derivative that contains a trifluoromethyl group, a bromine atom, and a furyl group. In

Scientific Research Applications

2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. By inhibiting these enzymes, this compound may interfere with the signaling pathways that are involved in disease states, leading to therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activity in various cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine in lab experiments is its potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases. This makes it a valuable tool for studying the role of these enzymes in various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine. One of the most promising directions is the development of new drugs based on this compound. It has been reported that this compound exhibits potent inhibitory activity against certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various disease states. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activity in various cell lines. Therefore, the development of new drugs based on this compound may lead to the discovery of new treatments for various diseases. Another future direction is the study of the mechanism of action of this compound. Further studies are needed to fully understand how this compound exerts its effects and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-4-(2-furyl)-6-(trifluoromethyl)pyrimidine has been reported in the literature. The most commonly used method involves the reaction of 2-amino-4-(2-furyl)-6-(trifluoromethyl)pyrimidine with 4-bromo-1H-pyrazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in good to excellent yields.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-4-(furan-2-yl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrF3N4O/c13-7-5-17-20(6-7)11-18-8(9-2-1-3-21-9)4-10(19-11)12(14,15)16/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWQVEYOYZOGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N3C=C(C=N3)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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